8-amino-N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
CAS No.: 902041-35-4
Cat. No.: VC21484446
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902041-35-4 |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.5g/mol |
| IUPAC Name | 5-amino-N-(2-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O2S/c1-2-27-16-6-4-3-5-14(16)23-20(26)19-17(22)13-11-15-18(24-21(13)28-19)12-7-9-25(15)10-8-12/h3-6,11-12H,2,7-10,22H2,1H3,(H,23,26) |
| Standard InChI Key | IAAAFNDZCYPYAU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Introduction
Chemical Identity and Structure
8-Amino-N-(3-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide is a complex heterocyclic compound characterized by several distinctive structural elements. The molecule contains a fused ring system comprising thieno[2,3-b] naphthyridine as its core scaffold, with additional functional groups that contribute to its potential biological activity. The compound's structure includes an amino group (-NH₂) at position 8 and a carboxamide linkage to a 3-ethoxyphenyl group at position 7, creating a molecule with multiple potential interaction sites for biological targets.
Chemical Identification Data
The compound's definitive chemical identification parameters are presented in Table 1, providing essential information for researchers and pharmaceutical professionals working with this substance.
The molecular formula C₂₁H₂₂N₄O₂S indicates a structure containing 21 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This composition suggests a complex heterocyclic structure with multiple potential pharmacophores.
Physical and Chemical Properties
The physical and chemical properties of 8-Amino-N-(3-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide significantly influence its behavior in biological systems, stability during storage, and suitability for various pharmaceutical formulations.
| Supplier | Purity Specification |
|---|---|
| MolCore | NLT 98% |
| Fluorochem (via Cymit Quimica) | 90% |
This variation in purity specifications across suppliers highlights the importance of quality control in sourcing this compound for research purposes.
Structure-Activity Relationship Considerations
The complex structure of 8-Amino-N-(3-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide offers multiple points for structure-activity relationship (SAR) analysis that may guide future pharmaceutical research.
Key Structural Features
Several structural elements may contribute to potential biological activity:
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The amino group at position 8 may serve as a hydrogen bond donor in target binding interactions
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The carboxamide linkage provides both hydrogen bond donor and acceptor capabilities
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The 3-ethoxyphenyl group introduces hydrophobic character along with additional hydrogen bond acceptor functionality
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The fused heterocyclic ring system likely establishes specific three-dimensional conformations critical for biological target recognition
Isomeric Considerations
The position of the ethoxy group on the phenyl ring (3-position versus 2-position) represents a significant structural variation that could substantially impact biological activity. Structure-activity relationship studies often demonstrate that minor positional changes can dramatically alter binding affinity and selectivity for biological targets. Comprehensive comparative studies of the 2-ethoxyphenyl and 3-ethoxyphenyl variants would be valuable for understanding these structure-activity relationships.
Research Applications and Future Directions
Based on its chemical structure and class relationship, 8-Amino-N-(3-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b] naphthyridine-7-carboxamide presents several potential avenues for research investigation.
Future Research Directions
Several promising research directions could advance understanding of this compound:
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Comprehensive biological screening against kinase panels to identify specific targets
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Structural biology studies to elucidate binding modes and mechanisms
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Medicinal chemistry programs to develop more potent and selective analogs
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Pharmacokinetic and metabolic profiling to assess drug-like properties
These research directions could potentially establish this compound or its derivatives as valuable tools in drug discovery pipelines.
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